![molecular formula C11H14FNO B1485485 trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol CAS No. 2154987-39-8](/img/structure/B1485485.png)

trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol

Vue d'ensemble

Description

Molecular Structure Analysis

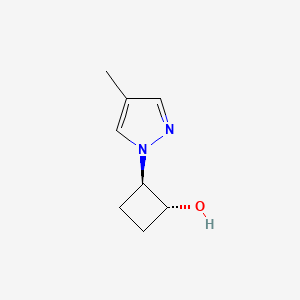

The molecular structure of trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol consists of a cyclobutanol ring with a 2-amino substituent, which is further substituted with a 5-fluoro-2-methylphenyl group.Physical And Chemical Properties Analysis

The physical and chemical properties of trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol include a molecular weight of 209.26 g/mol, a topological polar surface area of 32.3 Ų, and a complexity of 218 . It has 2 hydrogen bond donors, 3 hydrogen bond acceptors, and 3 rotatable bonds .Applications De Recherche Scientifique

Phosphorylation & Dephosphorylation Studies

This compound is used in the study of phosphorylation and dephosphorylation processes, which are critical for the regulation of various cellular activities. It acts as an inhibitor for p38 MAP Kinase, a protein that plays a significant role in these processes .

Biochemical Research

In biochemical research, “trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol” serves as a small molecule inhibitor, primarily used for controlling the biological activity of proteins like p38/SAPK2. This is essential for understanding protein functions and interactions .

Cancer Research

The compound has applications in cancer research, particularly as an inhibitor of DNA methylation. DNA methylation inhibitors, like 5-fluoro-2′-deoxycytidine (FCdR), are developed to prevent the proliferation of cancer cells and are currently in phase II clinical trials .

Development of Antiviral Agents

Research indicates that derivatives of this compound can disrupt the three-dimensional structure of virus coat proteins, such as the tobacco mosaic virus (TMV), preventing their self-assembly. This suggests its potential as a lead compound for novel plant antiviral agents .

Agricultural Chemistry

In the field of agricultural chemistry, the compound’s derivatives have shown promising results against plant pathogenic bacteria like Xanthomonas oryzae pv. oryzae (Xoo), which causes significant crop losses. It offers a potential alternative for developing new pesticides with low toxicity and environmental friendliness .

Synthetic Chemistry

“Trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol” is also valuable in synthetic chemistry for the design and synthesis of new compounds with desired biological activities. Its structure serves as a building block for creating a variety of derivatives with specific functions .

Propriétés

IUPAC Name |

(1R,2R)-2-(5-fluoro-2-methylanilino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FNO/c1-7-2-3-8(12)6-10(7)13-9-4-5-11(9)14/h2-3,6,9,11,13-14H,4-5H2,1H3/t9-,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLQRYPIQQOMWKF-MWLCHTKSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC2CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=C(C=C1)F)N[C@@H]2CC[C@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-[(5-Fluoro-2-methylphenyl)amino]cyclobutan-1-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![trans-2-({Octahydrocyclopenta[c]pyrrol-2-yl}amino)cyclobutan-1-ol](/img/structure/B1485405.png)

![trans-2-{[(3-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485407.png)

![1-[(5-Chloro-2-imino-1,2-dihydropyridin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485409.png)

![1-{[(2-Fluorophenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485410.png)

![1-{[(2H-1,3-benzodioxol-5-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485411.png)

![(3H-Imidazo[4,5-c]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B1485413.png)

![trans-2-[4-(2-Hydroxypropyl)piperazin-1-yl]cyclobutan-1-ol](/img/structure/B1485415.png)

![3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1485418.png)

![[1-(4-chloro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1485419.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol hydrochloride](/img/structure/B1485421.png)

![methyl({3-[1-(prop-2-en-1-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1485423.png)